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molecular formula C10H9NO3 B8507069 4-(Dimethylamino)phthalic anhydride CAS No. 4906-30-3

4-(Dimethylamino)phthalic anhydride

Cat. No. B8507069
M. Wt: 191.18 g/mol
InChI Key: WKOPFKCDGGWLAV-UHFFFAOYSA-N
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Patent
US04022771

Procedure details

In this example a mol-for-mol combination of phthalic anhydride (I) and N,N-diethylaniline (T) are reacted, as disclosed previously, to yield the keto acid (II). The keto acid is similarly reacted with N-vinyl carbazole to yield the title compound. The title compound imparts a blue-yellow color to paper coated with a phenolic resin or silton clay or a combination of the two. A reflectance spectrum of the blue-yellow color has an absorption peak at 630 nanometers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[C:3]1[CH:4]=[C:5]2[C:10](=[O:11])[O:9][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1.[CH2:15]([N:17]([CH2:24][CH3:25])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH3:16]>>[CH2:24]([N:17]([CH2:15][CH3:16])[C:18]1[CH:23]=[CH:22][C:21]([C:10]([C:5]2[CH:4]=[CH:3][CH:13]=[CH:12][C:6]=2[C:7]([OH:9])=[O:8])=[O:11])=[CH:20][CH:19]=1)[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C2C(C(=O)OC2=O)=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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